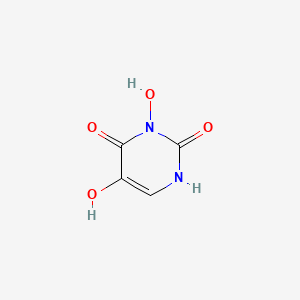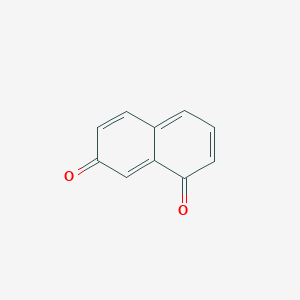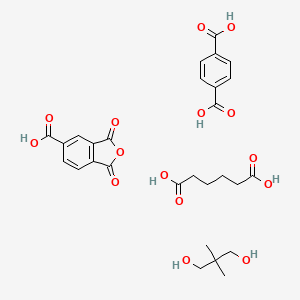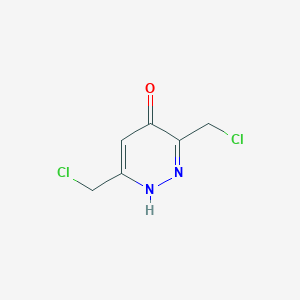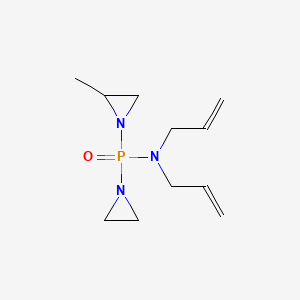
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- is a complex organic compound with the molecular formula C9H18N3OP It is known for its unique structure, which includes aziridine rings and a phosphine oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of aziridine derivatives with phosphine oxides. One common method includes the reaction of tris(2-methyl-1-aziridinyl)phosphine oxide with diallylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 25°C to 90°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted aziridines.
Applications De Recherche Scientifique
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s aziridine rings are of interest for their potential use in DNA cross-linking studies.
Medicine: Research is ongoing into its potential as a chemotherapeutic agent due to its ability to form cross-links with DNA.
Industry: It is used in the production of flame-retardant materials and as a chemosterilant.
Mécanisme D'action
The mechanism of action of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings can react with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is being explored for its potential use in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methyl-1-aziridinyl)phosphine oxide: Similar structure but lacks the diallylamino group.
Trimethylaziridinylphosphine oxide: Contains three aziridine rings but different substituents.
Propriétés
Numéro CAS |
41657-19-6 |
|---|---|
Formule moléculaire |
C11H20N3OP |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
N-[aziridin-1-yl-(2-methylaziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C11H20N3OP/c1-4-6-12(7-5-2)16(15,13-8-9-13)14-10-11(14)3/h4-5,11H,1-2,6-10H2,3H3 |
Clé InChI |
LXCIHXPVYQKJAG-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1P(=O)(N2CC2)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


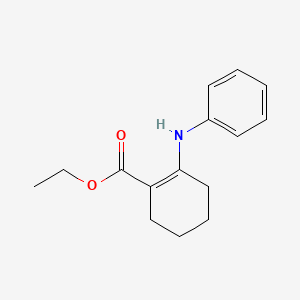
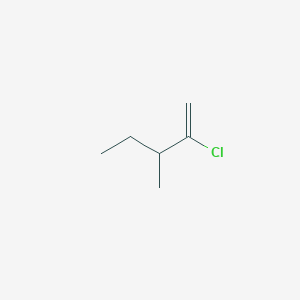
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
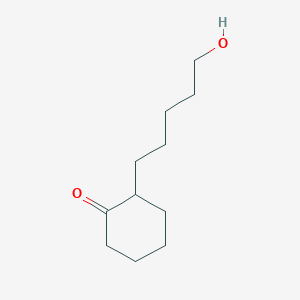

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
